![molecular formula C12H17NO4S B2396718 4-[(2-Phenoxyethyl)sulfonyl]morpholine CAS No. 312590-74-2](/img/structure/B2396718.png)
4-[(2-Phenoxyethyl)sulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Phenoxyethyl)sulfonyl]morpholine is a chemical compound that has been extensively studied in the field of scientific research. It is a morpholine derivative that has been found to have various applications in the laboratory setting. In
Aplicaciones Científicas De Investigación
4-[(2-Phenoxyethyl)sulfonyl]morpholine has been found to have various applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as sulfonamides and sulfonate esters. It has also been used as a starting material in the synthesis of other heterocyclic compounds, such as oxazolidinones and pyrrolidines.
Mecanismo De Acción
The mechanism of action of 4-[(2-Phenoxyethyl)sulfonyl]morpholine is not well understood. However, it has been found to have sulfonamide-like properties, which suggests that it may inhibit enzymes that require a sulfonamide group for activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have low toxicity in animal studies, which suggests that it may be relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(2-Phenoxyethyl)sulfonyl]morpholine in laboratory experiments is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, which makes it a safer alternative to other compounds that may be more hazardous. However, one limitation of using this compound is that its mechanism of action is not well understood, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(2-Phenoxyethyl)sulfonyl]morpholine. One direction is to further explore its mechanism of action and its potential as an enzyme inhibitor. Another direction is to investigate its potential as a starting material for the synthesis of other heterocyclic compounds. Finally, it may be useful to explore its potential as a reagent in the synthesis of other compounds, such as sulfonamides and sulfonate esters.
Conclusion
In conclusion, this compound is a morpholine derivative that has various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have low toxicity in animal studies. While its mechanism of action is not well understood, it may have potential as an enzyme inhibitor and as a starting material for the synthesis of other heterocyclic compounds. Further research is needed to fully explore its potential in these areas.
Métodos De Síntesis
The synthesis of 4-[(2-Phenoxyethyl)sulfonyl]morpholine involves the reaction of morpholine with 2-phenoxyethanesulfonyl chloride. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then isolated and purified using standard techniques, such as column chromatography.
Propiedades
IUPAC Name |
4-(2-phenoxyethylsulfonyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-18(15,13-6-8-16-9-7-13)11-10-17-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORWMYAQNXEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



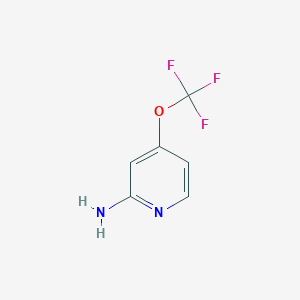

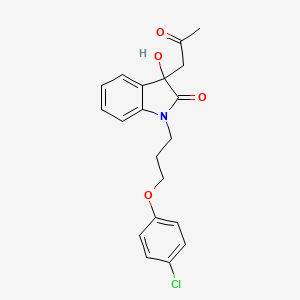
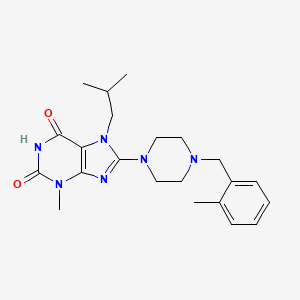
![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2396645.png)
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
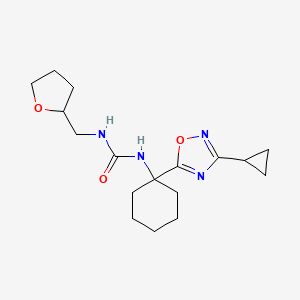
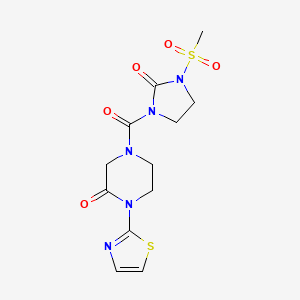

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)